4-Chloropyridine-2,6-diamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Chloropyridine-2,6-diamine often involves multi-step chemical reactions starting from basic aromatic compounds. For instance, a novel aromatic diamine monomer containing pyridine rings was synthesized through a three-step reaction, starting from 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene, indicating the complexity and specificity of synthesis routes in creating such compounds (Huang et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Chloropyridine-2,6-diamine, characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry, reveals insights into its chemical behavior and reactivity. These methods help in understanding the electronic distribution within the molecule, the spatial arrangement of its atoms, and how these factors influence its interactions with other molecules. The presence of the pyridine ring, chlorine, and amine groups plays a crucial role in determining its chemical properties and potential applications.
Chemical Reactions and Properties
Compounds like 4-Chloropyridine-2,6-diamine participate in various chemical reactions, including polycondensation, where they can act as monomers to form polymers with specific properties such as high thermal stability, solubility in organic solvents, and hydrophobicity. These reactions are essential for synthesizing materials with desired characteristics for applications in coatings, plastics, and other materials science fields.
Physical Properties Analysis
The physical properties of materials derived from 4-Chloropyridine-2,6-diamine, such as solubility, thermal stability, and hydrophobicity, are crucial for their practical applications. For example, polymers derived from similar compounds exhibit good solubility in common organic solvents and high thermal stability, with glass transition temperatures exceeding 316 °C and significant residue at high temperatures under nitrogen atmosphere, indicating their potential for high-performance applications (Huang et al., 2017).
Scientific Research Applications
- Synthesis of Energetic Materials
- Field : Organic Chemistry
- Application : 4-Chloropyridine-2,6-diamine is used as a starting material in the synthesis of 4-amino-2,6-dichloropyridine, an important intermediate in the production of energetic materials .
- Method : The process involves the oxidation of 2,6-dichloropyridine to produce a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
- Results : The synthetic reactions proceed under mild conditions and result in the production of energetic materials with high densities, high heats of formation, and good detonation properties .
- Synthesis of Chlorinated Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 4-Chloropyridine-2,6-diamine can be used as a precursor in the synthesis of chlorinated heterocyclic compounds . These compounds are important in various fields, including pharmaceuticals, crop protection agents, and products of technical importance .
- Method : The synthesis involves the reaction of 4-Chloropyridine-2,6-diamine with various nucleophiles, including C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles . The reaction conditions and the nature of the nucleophile can significantly influence the regiochemistry of the reactions .
- Results : The reactions result in the production of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
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Synthesis of Fluorazone Derivatives
- Field : Organic Chemistry
- Application : 4-Chloropyridine-2,6-diamine is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .
- Method : The synthesis involves the reaction of anthranilic acids with 4-Chloropyridine-2,6-diamine in a one-pot process .
- Results : The reaction results in the production of fluorazone derivatives .
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Synthesis of 4-Amino-2,6-Dichloropyridine and its Derivatives
- Field : Organic Chemistry
- Application : 4-Chloropyridine-2,6-diamine is used as a starting material in the synthesis of 4-amino-2,6-dichloropyridine and its derivatives . These compounds are important in the development of new energetic materials .
- Method : The synthesis involves the oxidation of 2,6-dichloropyridine to produce a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
- Results : The synthetic reactions proceed under mild conditions and result in the production of energetic materials with high densities, high heats of formation, and good detonation properties .
Safety And Hazards
Future Directions
While the specific future directions for “4-Chloropyridine-2,6-diamine” are not mentioned in the search results, it’s worth noting that the synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . This suggests potential future research directions in the field of energetic materials.
Relevant Papers
The paper titled “Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives” provides a detailed description of the synthesis process of “4-Chloropyridine-2,6-diamine” and its derivatives . Another paper titled “Utility of pentachloropyridine in organic synthesis” discusses the different strategies developed for the synthesis, reaction, and use of pentachloropyridine as building blocks in the synthesis of chemical relevant organic compounds .
properties
IUPAC Name |
4-chloropyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCTYZZZALATJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285426 | |
Record name | 4-chloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,6-diamine | |
CAS RN |
6309-00-8 | |
Record name | 6309-00-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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